2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine is a pyrimidine derivative featuring a sulfur-linked 4-chlorobenzyl group at the 2-position and a methyl substituent at the 4-position.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-9-6-7-14-12(15-9)16-8-10-2-4-11(13)5-3-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHQDCYFAKLDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine typically involves the reaction of 4-chlorobenzyl chloride with 4-methyl-2-pyrimidinethiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidinyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfoxide, 4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone.
Reduction: 4-Methyl-2-pyrimidinyl sulfide, 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine derivatives.
Substitution: Various substituted benzyl pyrimidinyl sulfides depending on the nucleophile used.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also be used in studies involving nucleophilic substitution reactions and sulfur chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfide linkage and the presence of the pyrimidinyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
The following table summarizes key structural and physicochemical properties of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine and its analogues:
Key Observations:
- Hydrogen-Bonding Capacity: The 2-amine substituent in and hydroxyl group in introduce additional H-bond donors/acceptors, which may enhance solubility and target interactions.
Pharmacological and Physicochemical Properties
Crystallographic Insights
- The crystal structure of 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine reveals intermolecular N–H···N and C–H···S hydrogen bonds, forming a layered supramolecular architecture. This suggests similar derivatives may exhibit predictable packing behaviors, influencing solubility and stability.
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 227.72 g/mol
This compound features a pyrimidine ring substituted with a chlorophenyl group and a sulfanyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways and interfering with DNA synthesis. The precise molecular targets are still under investigation, but preliminary studies suggest involvement in apoptotic pathways and cell cycle regulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine. A notable study demonstrated that derivatives of pyrimidines exhibit significant antibacterial activity against various pathogens such as E. coli and S. aureus .
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Research indicates that pyrimidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and proliferation in cancer cells .
Case Study: Inhibition of Cancer Cell Lines
A study focusing on the cytotoxic effects of various pyrimidine derivatives revealed that compounds similar to 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine exhibited significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC values ranged from 45 to 97 nM, indicating potent activity compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine, it is beneficial to compare it with other related compounds.
Table 2: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
